
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide, also known as DPMA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DPMA is a derivative of acetaminophen, a widely used over-the-counter pain reliever.
Mécanisme D'action
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide can reduce inflammation and pain. N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide has also been shown to modulate the immune system by regulating the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide has also been shown to reduce inflammation and pain in animal models of inflammation. In addition, N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research related to N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to study its potential therapeutic applications in other fields such as cardiology and gastroenterology. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide in humans. Overall, N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide has the potential to be a valuable compound for therapeutic applications and further research is needed to fully understand its effects.
Méthodes De Synthèse
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide can be synthesized by reacting 2-(2-methoxyphenoxy)acetic acid with 3-(4-(dimethylamino)phenyl)propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain pure N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide.
Applications De Recherche Scientifique
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide has been studied for its anti-tumor effects and can potentially be used as a chemotherapy adjuvant. In immunology, N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects and can potentially be used to treat autoimmune diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(2)17-12-10-16(11-13-17)7-6-14-21-20(23)15-25-19-9-5-4-8-18(19)24-3/h4-5,8-13H,6-7,14-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSUPIAWJGKLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

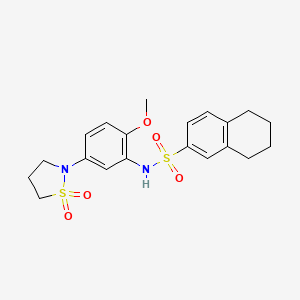

![7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2947100.png)
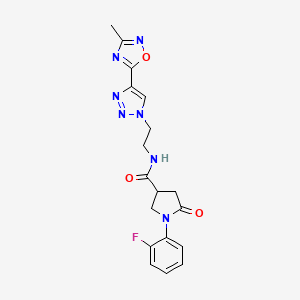
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]butanamide](/img/no-structure.png)
![Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2947105.png)
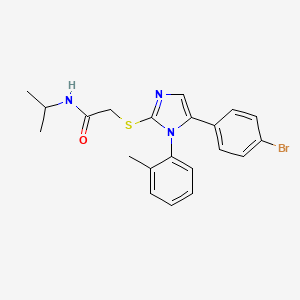
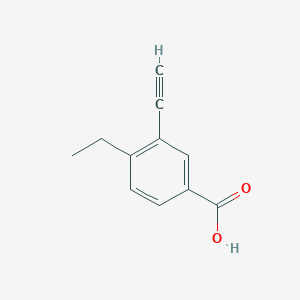
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)

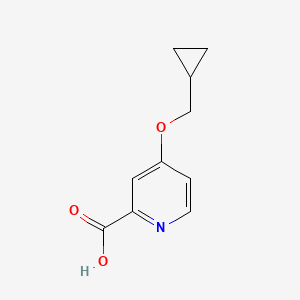

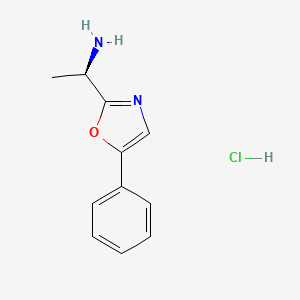
![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)